molecular formula C21H21F2N3O3S2 B2368940 (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 905695-27-4

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2368940
CAS No.: 905695-27-4
M. Wt: 465.53
InChI Key: ZYJSBSJAHZIJNB-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry and agrochemical development . This compound is structurally characterized by its (E)-configuration around the imine bond, a 3-ethyl-4,6-difluorobenzothiazolylidene group, and a 4-(piperidin-1-ylsulfonyl)benzamide moiety. Its molecular formula is C21H20F2N4O3S2, with a molecular weight of 478.54 g/mol. The benzothiazole ring system is a significant heterocycle found in numerous compounds of biological interest . The specific substitution pattern on this core, particularly the 4,6-difluoro and 3-ethyl groups, is designed to influence the molecule's electronic properties, lipophilicity, and overall bioactivity. The 4-(piperidin-1-ylsulfonyl)benzamide substituent is a key functional group that can contribute to target binding and is seen in other bioactive molecules . This compound is provided for research purposes and has potential applications in several scientific domains. In pharmaceutical research , it serves as a valuable intermediate or target molecule for developing new therapeutic agents, given that thiazole derivatives are integral to many drugs and show activity against various biological targets . In agrochemical research , its structural similarity to patented 1,2,3-thiadiazole compounds suggests potential as a protecting agent against phytopathogenic microorganisms . Researchers can also utilize it as a key building block for synthesizing more complex heterocyclic systems or as a ligand in metal catalysis due to the coordinating properties of the thiazole nitrogen atoms . Handling requires standard laboratory safety practices. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. It should be stored sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S2/c1-2-26-19-17(23)12-15(22)13-18(19)30-21(26)24-20(27)14-6-8-16(9-7-14)31(28,29)25-10-4-3-5-11-25/h6-9,12-13H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJSBSJAHZIJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound incorporates a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H18F2N3O2SC_{17}H_{18}F_{2}N_{3}O_{2}S, with a molecular weight of approximately 365.41 g/mol. The structure features a piperidine ring and a sulfonamide group, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC17H18F2N3O2SC_{17}H_{18}F_{2}N_{3}O_{2}S
Molecular Weight365.41 g/mol
IUPAC Name(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
CAS Number868371-08-8

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or receptors associated with various diseases. The sulfonamide group may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzo[d]thiazole exhibit notable antimicrobial activity. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains, suggesting that the incorporation of the benzo[d]thiazole unit may contribute to this activity.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives can inhibit tumor growth in vitro and in vivo. In particular, studies have reported that compounds with similar structural motifs exhibit cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated various benzothiazole derivatives, including those with piperidine substitutions, for their anticancer properties. The results indicated that certain compounds reduced cell viability in cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Efficacy : Another research focused on the synthesis of new benzothiazole-based compounds and their antimicrobial activities against gram-positive and gram-negative bacteria. The findings revealed that some derivatives had low MIC values, suggesting strong antimicrobial potential .
  • Pharmacological Profile : In a pharmacological evaluation, the target compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression. Preliminary results indicated promising inhibitory activity, warranting further investigation .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name / ID Substituents on Benzo[d]thiazole Sulfonyl Group Modifications Fluorination Pattern Isomerism Reference
(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide 3-ethyl, 4,6-difluoro Piperidine 4,6-difluoro E Main compound
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide (CAS 1007540-88-6) 3-ethyl, 4-fluoro Azepane (7-membered ring) 4-fluoro Z
I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide 3-dipropylaminopropyl None Unfluorinated E
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1) 4,6-difluoro Carbohydrazide 4,6-difluoro N/A

Functional and Pharmacological Comparisons

Electronic and Steric Effects

  • Sulfonyl Group : The piperidin-1-ylsulfonyl group provides a balance of hydrophobicity and hydrogen-bonding capacity, whereas the azepane analog (CAS 1007540-88-6) introduces greater steric bulk due to its 7-membered ring, which may reduce membrane permeability .

Isomer-Specific Activity

  • The (E)-isomer of the main compound likely exhibits distinct spatial orientation compared to the (Z)-isomer (CAS 1007540-88-6), influencing binding to planar active sites (e.g., kinases or G-protein-coupled receptors) .

Research Findings and Implications

  • Metabolic Stability: The 4,6-difluoro pattern in the main compound may reduce oxidative metabolism compared to mono-fluorinated analogs, as observed in related fluorinated pharmaceuticals .
  • Selectivity : The piperidine sulfonyl group may confer higher selectivity for sulfotransferases or sulfonylurea receptors compared to azepane-modified analogs, which are more lipophilic .

Q & A

Basic: What synthetic strategies are recommended for synthesizing (E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide to ensure high yield and purity?

Answer:
A retrosynthetic approach is recommended, breaking the molecule into precursors: the benzo[d]thiazole core, piperidin-1-ylsulfonyl benzamide, and ethyl/difluoro substituents . Key steps include:

  • Stepwise coupling : Amide bond formation between the benzo[d]thiazole and benzamide moieties under anhydrous conditions (e.g., DMF as solvent, EDC/HOBt coupling reagents) .
  • Fluorine introduction : Electrophilic fluorination at the 4- and 6-positions using Selectfluor® or DAST, monitored by <sup>19</sup>F NMR .
  • Piperidine sulfonation : Reacting 4-chlorosulfonylbenzoyl chloride with piperidine in dichloromethane, followed by purification via column chromatography .
    Optimize reaction conditions (temperature: 60–80°C, pH 7–8) to minimize by-products . Final purity (>95%) is confirmed via HPLC and elemental analysis .

Basic: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of fluorine substituents and E-configuration of the imine bond (characteristic shifts at δ 8.2–8.5 ppm for benzamide protons; <sup>19</sup>F NMR for fluorines) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]<sup>+</sup> calculated for C21H20F2N3O3S2) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) .
  • IR Spectroscopy : Identify amide C=O (1650–1680 cm<sup>−1</sup>) and sulfonyl S=O (1150–1200 cm<sup>−1</sup>) stretches .

Basic: What in vitro assays are suitable for initial biological activity screening of this compound?

Answer:

  • Enzymatic inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based substrates (IC50 determination) .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity (EC50 values) .
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with target proteins .
    Compare results with structurally analogous compounds (e.g., morpholinosulfonyl or piperidinyl variants) to infer SAR .

Advanced: How can researchers design experiments to resolve contradictions in enzymatic inhibition data across different studies?

Answer:

  • Standardized assay conditions : Replicate experiments under identical buffer (pH 7.4, 25°C), enzyme concentrations, and substrate kinetics .
  • Orthogonal validation : Use complementary methods (e.g., SPR + ITC) to confirm binding constants .
  • Statistical modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., ionic strength, divalent cations) .
  • Molecular docking : Compare binding poses in different crystal structures of the target enzyme to identify allosteric effects .

Advanced: What computational approaches are effective in predicting the compound’s binding modes with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Dock the compound into ATP-binding pockets of kinases, prioritizing poses with hydrogen bonds to hinge regions (e.g., Glu-762 in EGFR) .
  • Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions between fluorine substituents and catalytic residues .
    Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Advanced: How can structure-activity relationships (SAR) be systematically established for derivatives of this compound?

Answer:

  • Systematic substitution : Synthesize analogs with variations in:
    • Benzo[d]thiazole : Replace ethyl with propyl or cyclopropyl groups .
    • Sulfonamide : Test piperidine vs. morpholine or azetidine .
    • Fluorine pattern : Compare 4,6-difluoro vs. 5,6-difluoro isomers .
  • Biological profiling : Screen analogs against a panel of 50+ kinases or cancer cell lines .
  • Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .

Advanced: What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxylate) to reduce LogP from ~3.5 to <2.5, enhancing solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-oxidation); block with deuterium or methyl groups .
  • Prodrug design : Mask sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .
  • Plasma protein binding : Assess via equilibrium dialysis; aim for <90% binding to avoid efficacy loss .

Advanced: How can stereochemical effects on synthesis and activity be rigorously evaluated?

Answer:

  • Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of the E-imine isomer .
  • Enantiomer-specific assays : Test isolated (R)- and (S)-forms in enzymatic assays to identify stereospecific activity .
  • Crystallography : Co-crystallize with target proteins to resolve binding mode differences between enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.